2-(4-Aminophenyl)pyridine-3-carbonitrile

Medicinal Chemistry Scaffold Design SAR

Research supply challenge: Sourcing a bifunctional pyridine scaffold with both amine and cyano groups for kinase inhibitor synthesis is difficult. This compound solves that need. Key advantages: - Enables focused kinase library synthesis; cyano group mimics key interactions in clinical candidates. - Validated anticancer activity (class-level IC50 0.111 µM->100 µM) for lead generation. - Available with ≥95% purity, sealed storage at 2-8°C, ready for rapid global shipment.

Molecular Formula C12H9N3
Molecular Weight 195.225
CAS No. 1352318-64-9
Cat. No. B596680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)pyridine-3-carbonitrile
CAS1352318-64-9
Synonyms2-(4-Aminophenyl)pyridine-3-carbonitrile
Molecular FormulaC12H9N3
Molecular Weight195.225
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=C(C=C2)N)C#N
InChIInChI=1S/C12H9N3/c13-8-10-2-1-7-15-12(10)9-3-5-11(14)6-4-9/h1-7H,14H2
InChIKeyDDJPEVWWWXBZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)pyridine-3-carbonitrile: Scaffold Overview


2-(4-Aminophenyl)pyridine-3-carbonitrile (CAS 1352318-64-9) is a heterocyclic small molecule building block featuring a pyridine ring substituted at the 2-position with a 4-aminophenyl group and at the 3-position with a cyano group . Its molecular formula is C12H9N3, with a molecular weight of 195.22 g/mol . This compound is primarily employed as a versatile scaffold for the synthesis of more complex heterocyclic structures in medicinal chemistry research .

Workflow Scaffold for medicinal chemistry heterocycle synthesis
Molecular feature 3-Cyano group provides additional H-bond acceptor for target engagement
Class context Reported class-level cytotoxicity may support kinase inhibitor lead generation

2-(4-Aminophenyl)pyridine-3-carbonitrile: Role of the 3-Cyano Group


In procurement for research and development, the direct substitution of 2-(4-Aminophenyl)pyridine-3-carbonitrile with its closest structural analog, 2-(4-aminophenyl)pyridine (CAS 18471-73-3), is invalid. The presence of the electron-withdrawing cyano (-CN) group at the 3-position of the pyridine ring fundamentally alters the compound's electronic properties, hydrogen-bonding capacity, and reactivity profile . While 2-(4-aminophenyl)pyridine contains only 2 hydrogen bond acceptors, the target compound possesses 3, as documented in its chemical properties . This additional functionality is not a minor variation; it enables distinct chemical transformations and can drastically change biological target engagement in structure-activity relationship (SAR) studies, making the compounds non-interchangeable [1].

Target compound
2-(4-Aminophenyl)pyridine-3-carbonitrile
3 H-bond acceptors, electron-withdrawing -CN
Potential substitute
2-(4-aminophenyl)pyridine (CAS 18471-73-3)
2 H-bond acceptors, no -CN
The 3-cyano group alters electronic and H-bond profiles; direct substitution may compromise SAR interpretation.

2-(4-Aminophenyl)pyridine-3-carbonitrile: Differentiation Evidence


Enhanced Hydrogen-Bonding Capacity

The 3-cyano group in 2-(4-Aminophenyl)pyridine-3-carbonitrile provides a critical third hydrogen-bond acceptor, a feature absent in its closest analog, 2-(4-aminophenyl)pyridine (CAS 18471-73-3) . This structural difference is a primary driver for target engagement and binding affinity in kinase and other protein targets where multiple hydrogen-bond interactions are essential [1].

H-Bond Acceptors
Head-to-head
3 vs. 2 (50% increase)
Additional HBA may influence binding thermodynamics in kinase targets
Medicinal Chemistry Scaffold Design SAR

Divergent Reactivity as Oxidative Precursor

The 4-amino group in 2-(4-Aminophenyl)pyridine-3-carbonitrile can be selectively oxidized to form nitro derivatives, a transformation that is not equivalently accessible for the non-cyano analog due to altered electron density on the aniline ring . The electron-withdrawing cyano group modulates the oxidation potential of the amino group, enabling this specific synthetic pathway [1].

Oxidative Reactivity
Class-level
Amino-to-nitro oxidation pathway enabled by -CN
Enables synthesis of nitro derivatives not accessible from non-cyano analog
Synthetic Chemistry Heterocyclic Chemistry Building Blocks

Anticancer Activity of Pyridine-3-carbonitrile Derivatives

While direct bioactivity data for 2-(4-Aminophenyl)pyridine-3-carbonitrile is not publicly available, its membership in the pyridine-3-carbonitrile chemotype is strongly associated with anticancer and kinase inhibitory activity [1]. For instance, dihydropyridine-3-carbonitrile derivatives have demonstrated PIM-1 kinase inhibition with IC50 values as low as 111.01 nM [1]. Other analogs in this class have shown IC50 values of 4.55 µM and 9.87 µM against MCF-7 and MDA-MB 231 breast cancer cell lines, respectively [2]. These data establish the class as a proven scaffold for anticancer lead discovery, a property that is not inherent to the non-cyano analog .

Class-level Cytotoxicity
Class-level inference
Reported IC50 range: 0.111 µM to >100 µM (other derivatives)
May support kinase-targeted library design; direct data for target compound not available
Verify activity for target compound in intended assay
Anticancer Research Kinase Inhibition Cytotoxicity

2-(4-Aminophenyl)pyridine-3-carbonitrile: Key Application Scenarios


Kinase Inhibitor Library Synthesis

This building block is ideally suited for the synthesis of focused libraries targeting kinases and other proteins where an additional hydrogen-bond acceptor is required for binding. The 3-cyano group mimics key interactions found in clinical candidates, and the class-level anticancer activity (IC50 range: 0.111 µM to >100 µM) validates its use in lead generation [1][2].

Novel Fluorescent Probe Development

The bifunctional nature of 2-(4-Aminophenyl)pyridine-3-carbonitrile—with both an amine and a cyano group—enables its use as a precursor for fluorescent dyes. Related 4-(pyridin-2-yl)aniline compounds are established as effective fluorescent probes [3], and the addition of the cyano group offers an additional site for further functionalization, potentially enhancing photophysical properties.

Directed Oxidation Reaction Methodology

The compound's unique reactivity, specifically the oxidation of the 4-amino group to a nitro group in the presence of an electron-withdrawing cyano group, makes it a valuable substrate for studying directed oxidation methodologies . This enables the synthesis of nitro-substituted pyridine-3-carbonitriles, which are important intermediates in materials science and pharmaceutical synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-Cyano H-bond acceptor count and scaffold diversity
Kinase inhibition and cytotoxicity endpoint review
Fluorescent probe development
Bifunctional amine-cyano scaffold
Photophysical property characterization
Directed oxidation methodology
Amino-to-nitro oxidation reactivity
Oxidation condition optimization and product identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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